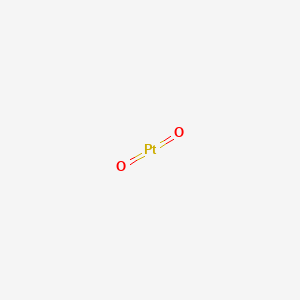![molecular formula C₁₂H₁₉Cl₃O₈ B121276 2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol CAS No. 40631-75-2](/img/structure/B121276.png)
2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of chiral reagents and the formation of cyclic structures. For example, the synthesis of 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane is achieved from PCl3 and bis[(1R,2S,5R)-menth-1-yl] tartrate, indicating the use of chiral starting materials and phosphorus trichloride to form the cyclic phospholane structure . Similarly, the synthesis of meso-bis-(4,6-dimethyl-2-thio-1,3,2-dioxaphosphorinane-2-yl)-oxide from racemic pentane-2,4-diol involves the formation of a cyclic dioxaphosphorinane ring . These methods may provide a basis for the synthesis of the compound , which also contains a cyclic structure and chloromethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by cyclic conformations and the presence of substituents that influence their overall geometry. For instance, the X-ray structure determination of 2,6-bis(trichloromethyl)-4-dichloromethylene-1-oxa-3,5-dithian reveals a twist-boat conformation with pseudoequatorial -CCl3 groups . The conformational study of saturated 2-[bis(2-chloroethyl)amino]-1,3,2-benzoxazaphosphorinane 2-oxides shows different equilibria between chair-chair and chair-twist-boat conformations . These findings suggest that the compound of interest may also exhibit a complex conformation influenced by its substituents and cyclic nature.
Chemical Reactions Analysis
The reactivity of related compounds is demonstrated through their interactions with other molecules. For example, the 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane undergoes quantitative substitution of alkoxide for chloride when treated with a chiral alcohol . This indicates that chloromethyl groups in such compounds can be reactive sites for substitution reactions. The compound of interest, with its chloromethyl groups, may similarly participate in substitution reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. The conformational behavior of trans-2,3-bis(R-thio)-1,4-dioxanes in solution, for example, is affected by the nature of the substituents, with arylthio substituted compounds existing largely as diaxial conformers . The study of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane provides insights into the solvation effects and potential barriers for internal rotation of substituent groups . These studies suggest that the compound of interest may have specific solvation behaviors and rotational barriers that could affect its physical properties and reactivity.
科学的研究の応用
Synthesis and Characterization of Chemical Compounds
1. Oxazines and Benzoxazines Synthesis
The literature review on 1,2-oxazines, 1,2-benzoxazines, and related compounds, including their synthesis through dehydration and cyclization processes, underscores the importance of such compounds in chemical synthesis. These compounds serve as electrophiles in various chemical reactions, highlighting the significance of related compounds in synthetic chemistry (Sainsbury, 1991).
2. Analytical Techniques for Antidiabetic Drugs
A review focusing on sophisticated analytical techniques for the determination of Empagliflozin, a compound structurally related to the query chemical, underscores the importance of such compounds in pharmaceutical analysis. This review covers various analytical methods, emphasizing the role of such chemical structures in the development of analytical methodologies for drug analysis (Danao, 2021).
Environmental and Health Implications
1. Reactive Chemicals and Cancer
The epidemiological review on the relation between reactive chemicals (including compounds with structures related to the query chemical) and cancer provides insight into the carcinogenic potential of highly reactive chemicals. This highlights the broader context of understanding the health implications of chemical exposure (Blair & Kazerouni, 1997).
2. Sorption of Phenoxy Herbicides
A study on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals reveals the environmental behavior of compounds structurally related to the query compound. This information is crucial for understanding the environmental fate and mobility of such chemicals (Werner, Garratt, & Pigott, 2012).
Potential Applications and Implications
1. Polyoxymethylene Dimethyl Ethers (OME) Synthesis
The review on the catalytic synthesis of OME as oxygenated fuels demonstrates potential applications of related compounds in developing cleaner fuel alternatives. This research outlines efforts to simplify production processes for environmentally friendly fuels (Baranowski, Bahmanpour, & Kröcher, 2017).
2. Plant Biomass Conversion
The review on the conversion of plant biomass to furan derivatives, including the role of HMF and its derivatives, showcases the potential of related compounds in sustainable chemistry. This research highlights the importance of such compounds in replacing non-renewable sources for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
特性
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOIESVQZIMHQ-UGDNZRGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol | |
CAS RN |
40631-75-2 |
Source


|
| Record name | 1',6,6'-Trichloro-1',6,6'-trideoxysucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040631752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1',6,6'-TRICHLORO-1',6,6'-TRIDEOXYSUCROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGG2B0M3MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


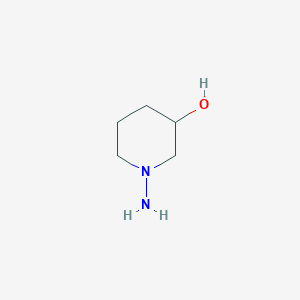

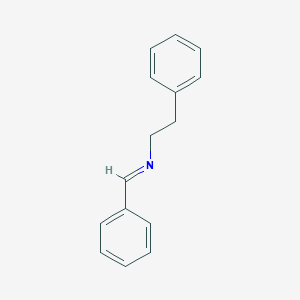
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

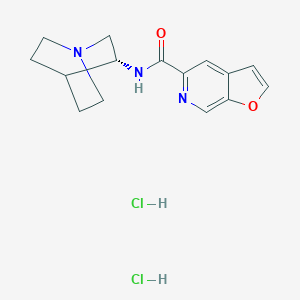
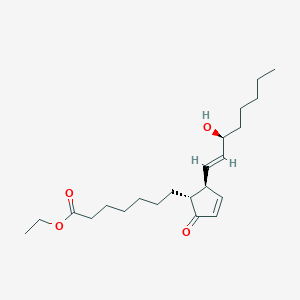
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

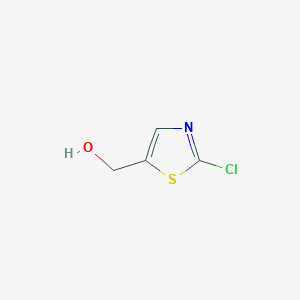
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
